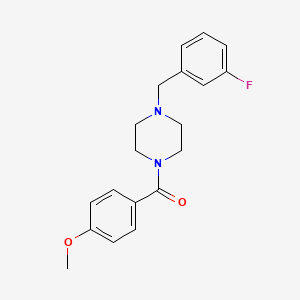
N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide, commonly known as DCNP, is a synthetic chemical compound that has been widely used in scientific research due to its unique properties. DCNP is a member of the acrylamide family and is known for its ability to inhibit protein tyrosine phosphatase (PTP) activity.
科学研究应用
DCNP has been extensively used in scientific research as a N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide inhibitor. N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. DCNP has been shown to inhibit the activity of several N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides, including N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide1B, SHP-1, and SHP-2. As a result, DCNP has been used to study the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in various cellular processes and diseases, including cancer, diabetes, and obesity.
作用机制
DCNP inhibits N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can result in changes in cellular processes.
Biochemical and Physiological Effects:
DCNP has been shown to have several biochemical and physiological effects. Inhibition of this compound activity by DCNP has been shown to promote insulin signaling and glucose uptake in adipocytes, suggesting a potential therapeutic application in the treatment of diabetes. DCNP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DCNP has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.
实验室实验的优点和局限性
DCNP has several advantages for lab experiments, including its ability to selectively inhibit N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity and its high potency. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for DCNP research. One potential direction is the development of DCNP derivatives with improved potency and selectivity. Another direction is the investigation of the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in other diseases, such as neurodegenerative diseases. Finally, the development of DCNP-based therapeutics for the treatment of diseases such as diabetes and cancer is an exciting area of research.
Conclusion:
DCNP is a synthetic chemical compound that has been widely used in scientific research due to its ability to inhibit N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity. DCNP has several biochemical and physiological effects and has been used to study the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in various cellular processes and diseases. Despite its potential toxicity and limitations, DCNP has several advantages for lab experiments and has exciting potential for future research and therapeutic applications.
合成方法
DCNP can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 4-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure DCNP.
属性
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLXPZFIFRIAU-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)




![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)
![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
